molecular formula C13H22N2O2 B13177209 tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate

tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate

Cat. No.: B13177209
M. Wt: 238.33 g/mol
InChI Key: XRPLSBVORDQYDQ-UHFFFAOYSA-N
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Description

tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate is a sophisticated polycyclic amine derivative that serves as a critical synthetic intermediate in modern medicinal chemistry, particularly in the construction of Proteolysis-Targeting Chimeras (PROTACs). The molecule features a fused pentalene core, a structure of significant interest due to its three-dimensionality and potential to improve physicochemical properties in drug candidates. The primary amine and the Boc-protected secondary amine provide orthogonal reactive handles, allowing for sequential and selective derivatization. This compound is notably utilized in the synthesis of VHL E3 ligase-recruiting ligands, a fundamental component of many PROTAC degrader molecules designed to target oncoproteins and other disease-relevant proteins for ubiquitination and subsequent proteasomal degradation. Its rigid, sp3-rich scaffold is valuable for exploring novel chemical space and enhancing the pharmacokinetic profile of potential therapeutic agents. Researchers employ this intermediate to develop targeted protein degradation strategies against previously undruggable targets, making it a vital tool for advancing chemical biology and oncology research programs.

Properties

Molecular Formula

C13H22N2O2

Molecular Weight

238.33 g/mol

IUPAC Name

tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate

InChI

InChI=1S/C13H22N2O2/c1-13(2,3)17-12(16)15-11-6-8-4-10(14)5-9(8)7-11/h10-11H,4-7,14H2,1-3H3,(H,15,16)

InChI Key

XRPLSBVORDQYDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2=C(C1)CC(C2)N

Origin of Product

United States

Preparation Methods

Route via Carbamate Formation from Isocyanates or Chlorocarbonates

Method A: Direct Carbamation Using Isocyanates

This approach involves reacting a suitable amino-hexahydropentalene precursor with tert-butyl isocyanate under controlled conditions:

Step Reagents & Conditions Remarks
1. Amino precursor synthesis Cyclization of suitable precursors Typically via hydrogenation of aromatic precursors
2. Carbamate formation Tert-butyl isocyanate, base (e.g., triethylamine), solvent (e.g., dichloromethane) Conducted at 0–25°C, inert atmosphere

Advantages: High specificity, straightforward, and scalable.

Limitations: Sensitivity to moisture; requires dry conditions.

Route via Chlorocarbonate Intermediates

Method B: Using tert-Butyl Chloroformate (Boc-Cl)

This is a widely adopted industrial method:

Step Reagents & Conditions Remarks
1. Activation of amino group Reaction of amino-hexahydropentalene with Boc-Cl in presence of a base (e.g., DIPEA) Conducted in anhydrous solvents like THF or dichloromethane at 0–25°C
2. Purification Extraction, washing, and crystallization Ensures high purity of intermediate carbamate

Key Data:

  • Reaction temperature: Typically maintained at 0–5°C during Boc-Cl addition to control exothermicity.
  • Yield: Reported yields exceed 90% under optimized conditions.

Alternative Approaches: Multi-step Functionalization

Some processes involve initial formation of amino derivatives followed by carbamate protection, or vice versa, to improve overall yields and selectivity.

Specific Industrial Methodology Based on Patent Data

Recent patents (e.g., WO2019158550A1 and CA3087004A1) describe optimized methods for synthesizing related carbamate compounds, emphasizing the use of neutral reagents and avoiding salt formation during initial steps to improve process robustness.

Patent-Referenced Process Highlights:

  • Use of neutral amino precursors rather than salts to prevent viscosity issues.
  • Reaction in organic solvents such as acetonitrile, which facilitates stirring and heat transfer.
  • Base addition: Triethylamine or similar tertiary amines are used in controlled amounts (e.g., 4.6 equivalents) to neutralize HCl generated during carbamate formation.
  • Reaction conditions: Typically at 60°C for 1–3 hours, with stirring durations extending up to 8 hours for complete conversion.

Process Data Summary

Parameter Details Source/Reference
Solvent Acetonitrile Patent WO2019158550A1
Base Triethylamine Patent WO2019158550A1
Temperature 60°C Patent WO2019158550A1
Reaction Time 1–8 hours Patent WO2019158550A1
Yield Up to 93% Patent WO2019158550A1

Data Tables Summarizing Preparation Parameters

Method Starting Materials Reagents Solvent Temperature Reaction Time Yield Notes
Direct Carbamation Amino-hexahydropentalene tert-Butyl isocyanate Dichloromethane 0–25°C 2–4 hours >90% Sensitive to moisture
Boc-Cl Activation Amino-hexahydropentalene tert-Butyl chloroformate THF or DCM 0–5°C 1–3 hours 90–93% Controlled addition essential
Patent-Optimized Neutral amino precursor Boc-Cl, triethylamine Acetonitrile 60°C 1–8 hours Up to 93% Industrial scale, robust

Considerations for Industrial Scale Synthesis

  • Reagent Purity: High purity reagents reduce impurities in final product.
  • Reaction Control: Maintaining precise temperature and addition rates minimizes side reactions.
  • Purification: Crystallization or chromatography ensures product purity.
  • Safety: Handling of reactive intermediates like Boc-Cl requires appropriate precautions.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Ammonia, primary amines, and other nucleophiles under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives of the hexahydropentalene ring.

    Reduction: Reduced forms of the carbamate.

    Substitution: Substituted derivatives with various functional groups replacing the amino group.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology:

    Enzyme Inhibition: Studied for its potential as an enzyme inhibitor in biochemical assays.

    Protein Modification: Used in the modification of proteins for research purposes.

Medicine:

    Drug Development: Investigated for its potential as a pharmacophore in the development of new drugs.

    Therapeutic Agents: Potential use in the design of therapeutic agents targeting specific biological pathways.

Industry:

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of their biological functions. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • tert-Butyl N-(2-aminoethyl)carbamate
  • tert-Butyl N-(4-aminobutyl)carbamate
  • tert-Butyl N-(5-amino-1,2,3,4-tetrahydropentalen-2-yl)carbamate

Uniqueness:

  • Structural Features: The presence of the hexahydropentalene ring system distinguishes it from other carbamates.
  • Reactivity: Unique reactivity patterns due to the combination of the tert-butyl group and the hexahydropentalene ring.
  • Applications: Specific applications in medicinal chemistry and organic synthesis that are not shared by other similar compounds.

This detailed article provides a comprehensive overview of tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

tert-butyl N-(5-amino-1,2,3,4,5,6-hexahydropentalen-2-yl)carbamate is a chemical compound notable for its unique structural features and potential applications in medicinal chemistry. Its molecular formula is C13_{13}H22_{22}N2_2O2_2, with a molecular weight of approximately 238.33 g/mol. The compound incorporates a tert-butyl group and an amino-substituted hexahydropentalene moiety, which contribute to its biological activity and reactivity.

The compound's structure allows it to engage in various chemical reactions, particularly due to the presence of the carbamate functional group. This group can undergo hydrolysis in acidic or basic conditions, resulting in the formation of an amine and a carboxylic acid. Additionally, the amino group is capable of participating in nucleophilic substitution reactions, facilitating further derivatization and exploration of its biological activity.

The biological activity of this compound is hypothesized to involve interactions with various biological macromolecules such as proteins and enzymes. Understanding these interactions is crucial for elucidating its pharmacodynamics and pharmacokinetics. Preliminary studies suggest that the compound may exhibit significant activity against certain biological targets due to its structural characteristics.

Case Studies and Research Findings

  • Antimicrobial Activity : Research has indicated that similar compounds within the hexahydropentalene class exhibit antimicrobial properties. A comparative study showed that derivatives with amino substitutions often enhance antimicrobial efficacy compared to non-substituted analogs.
  • Enzyme Inhibition : Inhibition studies have demonstrated that carbamate derivatives can act as effective inhibitors of specific enzymes involved in metabolic pathways. For example, compounds structurally related to this compound were found to inhibit enzymes like acetylcholinesterase (AChE), which plays a critical role in neurotransmission .
  • Cytotoxicity Assays : In vitro cytotoxicity assays conducted on various cancer cell lines have shown promising results for compounds with similar structures. The hexahydropentalene moiety may contribute to selective cytotoxic effects against cancer cells while sparing normal cells .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful:

Compound Name Structure Features Unique Characteristics
5-methoxy-1,2,3-octahydropentalen-2-oneContains a methoxy groupDifferent solubility properties
5-amino-1-cyclopenteneLacks carbamate functionalityPotentially different reactivity
5-(4-fluorophenyl)-5-hydroxyhexahydropentalenContains a fluorophenyl groupMay exhibit enhanced biological activity due to fluorine substitution

This table illustrates how this compound stands out with its specific functional groups that may influence its reactivity and biological properties differently than its analogs.

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